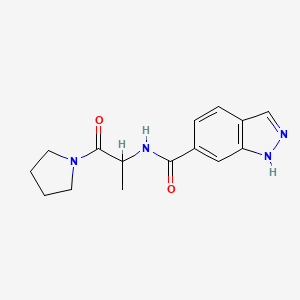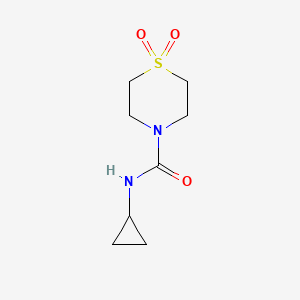
N-(4,5-dimethyl-1H-pyrazol-3-yl)-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1H-pyrazol-3-yl)-1-phenylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its trade name, DMPPT.
Applications De Recherche Scientifique
DMPPT has been extensively studied for its potential applications in various fields. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. DMPPT has been shown to inhibit the activity of enzymes involved in the production of amyloid beta peptides, which are believed to be responsible for the development of Alzheimer's disease. In addition, DMPPT has been shown to protect dopaminergic neurons against oxidative stress, which is believed to be involved in the development of Parkinson's disease.
Mécanisme D'action
The mechanism of action of DMPPT is not fully understood. However, it has been suggested that DMPPT may exert its effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. DMPPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. DMPPT has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
DMPPT has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DMPPT has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress. In addition, DMPPT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMPPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, DMPPT has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DMPPT has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on DMPPT. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other signaling pathways involved in inflammation and tumor growth. In addition, further studies are needed to understand its mechanism of action and to develop more effective formulations for in vivo studies.
Conclusion:
In conclusion, DMPPT is a chemical compound that has potential applications in various fields. Its synthesis method is reliable, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. DMPPT has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth and to protect against oxidative stress. However, more research is needed to fully understand its mechanism of action and to develop more effective formulations for in vivo studies.
Méthodes De Synthèse
The synthesis of DMPPT involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with 1-phenylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting compound is then purified using column chromatography. This synthesis method has been reported in several research studies and is considered to be a reliable method for producing DMPPT.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1H-pyrazol-3-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-10-11(2)18-19-14(10)17-15(21)12-8-16-20(9-12)13-6-4-3-5-7-13/h3-9H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHZFUHWYVTUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1NC(=O)C2=CN(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)




![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)


![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)
